8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a piperazine ring substituted with a 3-chlorophenyl group and a triazolopyridazine moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using appropriate reagents and conditions.
Formation of the Triazolopyridazine Moiety: The triazolopyridazine moiety is formed through the reaction of hydrazine hydrate with a suitable precursor, followed by cyclization under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the triazolopyridazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and receptor binding.
Pharmacological Research: The compound is explored for its potential to modulate neurotransmitter systems and its effects on behavior.
Mechanism of Action
The mechanism of action of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways .
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6/c1-12-9-15(16-19-18-11-23(16)20-12)22-7-5-21(6-8-22)14-4-2-3-13(17)10-14/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCUVPUUYLHEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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